
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol is an organic compound known for its unique structure and properties It is a derivative of diazinane, featuring two 2,4,4-trimethylpentan-2-yl groups attached to the nitrogen atoms of the diazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol typically involves the reaction of diazinane with 2,4,4-trimethylpentan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the diazinane ring attack the carbon atoms of the 2,4,4-trimethylpentan-2-yl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: New compounds with different functional groups replacing the nitrogen atoms.
Aplicaciones Científicas De Investigación
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2,4,4-trimethylpentan-2-yl)trisulfane
- 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1H-imidazol-3-ium chloride
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Uniqueness
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol is unique due to its specific diazinane ring structure and the presence of two bulky 2,4,4-trimethylpentan-2-yl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and industrial chemistry.
Propiedades
Número CAS |
5413-29-6 |
|---|---|
Fórmula molecular |
C20H42N2O |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
1,3-bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol |
InChI |
InChI=1S/C20H42N2O/c1-17(2,3)13-19(7,8)21-11-16(23)12-22(15-21)20(9,10)14-18(4,5)6/h16,23H,11-15H2,1-10H3 |
Clave InChI |
SITWMFMTHVSDBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)N1CC(CN(C1)C(C)(C)CC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
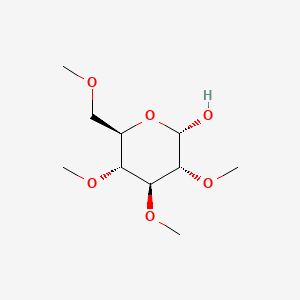
![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)

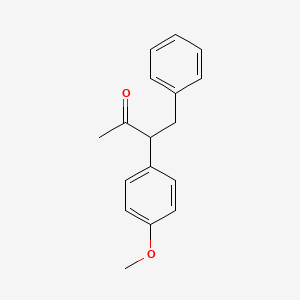
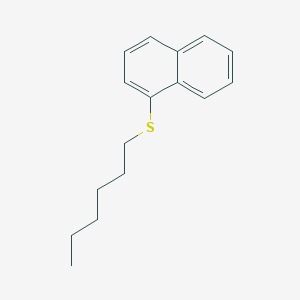
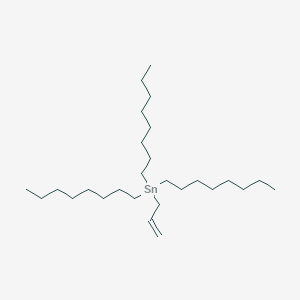
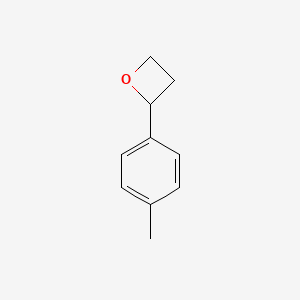
![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)
![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)
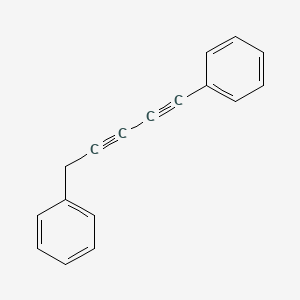
![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
